molecular formula C12H13N3O3 B12887695 3-(4-methoxyanilino)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 112446-98-7

3-(4-methoxyanilino)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B12887695
CAS No.: 112446-98-7
M. Wt: 247.25 g/mol
InChI Key: COQHUXUDTJULDF-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)amino)-5-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a methoxyphenyl group attached to an amino group, which is further connected to a pyrazole ring with a carboxylic acid functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxyphenyl)amino)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-methoxyaniline with 5-methyl-1H-pyrazole-4-carboxylic acid under specific conditions. One common method involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxyphenyl)amino)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 3-((4-Hydroxyphenyl)amino)-5-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 3-((4-Methoxyphenyl)amino)-5-methyl-1H-pyrazole-4-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-((4-Methoxyphenyl)amino)-5-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-((4-Methoxyphenyl)amino)-5-methyl-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole ring structure, coupled with the methoxyphenyl and carboxylic acid groups, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

112446-98-7

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

3-(4-methoxyanilino)-5-methyl-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H13N3O3/c1-7-10(12(16)17)11(15-14-7)13-8-3-5-9(18-2)6-4-8/h3-6H,1-2H3,(H,16,17)(H2,13,14,15)

InChI Key

COQHUXUDTJULDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)NC2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

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